2-(4-Oxoquinazolin-3-yl)acetonitrile
Description
2-(4-Oxoquinazolin-3-yl)acetonitrile is a heterocyclic compound featuring a quinazolinone core (a bicyclic structure with a fused benzene and pyrimidine ring) substituted with an acetonitrile group at position 2. Quinazolinone derivatives are pharmacologically significant due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKFCQSUNRYDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
- Structure : Features a chloro substituent at position 7 and a 4-oxo group on the quinazoline ring, with the acetonitrile group at position 2 instead of 3 .
3′-(4-Oxoquinazolin-3-yl)spiro[1H-indole-3,5′-oxolane]-2,2′-dione
- Structure: A spirocyclic compound combining quinazolinone and indole moieties .
- Key Differences : The spiro architecture increases structural complexity, likely influencing solubility and biological activity.
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
- Structure : Substitutes quinazoline with an indoline ring, introducing a hydroxyl group at position 4 .
- Functional Implications : The indoline system may reduce aromatic conjugation, affecting electronic properties like HOMO-LUMO gaps.
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio)acetonitrile
Physicochemical Properties
Table 1: Comparative Physical Data
*Calculated based on formula. †Range from substituted derivatives.
Key Observations:
- Solubility : Triazole-thioacetonitriles exhibit solubility in aprotic solvents (e.g., chloroform) and alkaline media due to thioether and nitrile functionalities . Quinazoline derivatives may show similar trends.
- Thermal Stability : Higher melting points in triazole derivatives (e.g., 152–161°C) suggest stronger intermolecular interactions compared to indoline or quinazoline analogs .
Reaction Conditions
- Solvent Effects : Aprotic solvents (e.g., DMF) improve yields (>85%) by minimizing hydrolysis of intermediates .
- Temperature Control : Elevated temperatures (>60°C) may lead to impurities, as seen in triazole synthesis .
Electronic and Quantum Chemical Properties
- For quinazoline derivatives, similar electron-deficient nitrile groups may enhance electrophilic reactivity.
- DFT Studies: Non-planar geometries in chromene derivatives (e.g., dihedral angles of 15–20°) suggest steric hindrance, which could also apply to substituted quinazolines .
Preparation Methods
Catalytic System and Optimization
The reaction employs Cu(OAc)2·H2O (5 mol%) and 2,2'-bipyridine (10 mol%) in aqueous medium under microwave irradiation. Key parameters include:
-
Temperature : 150°C
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Time : 20 minutes
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Solvent : Anisole (green alternative to DMF)
A screening of bases identified Et3N as optimal, providing a 75% yield for analogous structures.
Stepwise vs. One-Pot Synthesis
The cyclocondensation proceeds in one pot, eliminating the need for isolating intermediates. However, pre-functionalization of 2-isocyanobenzoates with electron-withdrawing groups (e.g., nitro, cyano) improves regioselectivity.
Comparative Performance
| Parameter | Copper-Catalyzed Method | Nucleophilic Substitution |
|---|---|---|
| Yield | 72–75% | 80–85% |
| Reaction Time | 20 minutes | 12 hours |
| Catalyst Cost | Moderate | Low |
HClO4-Catalyzed Knoevenagel Condensation
Adapted from thiazolidine synthesis, this approach condenses quinazolinone precursors with cyanoacetate derivatives under acidic conditions.
Reaction Design
A mixture of quinazolin-4(3H)-one and ethyl cyanoacetate reacts in the presence of HClO4 (10 mol%) in water/ethanol (3:1). The reaction proceeds via:
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Enolate formation at the cyanoacetate α-carbon.
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Nucleophilic attack on the quinazolinone C3 position.
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Elimination of ethanol to form the C–C bond.
Diastereoselectivity and Byproduct Control
The reaction exhibits moderate diastereoselectivity (d.r. 3:1), favoring the E-isomer. Byproducts such as 3-cyanoquinazolinones are minimized by maintaining pH < 2.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 84% |
| E-Factor | 6.2 |
| Solvent Environmental Impact | Low (water/ethanol) |
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods across critical parameters:
Key Findings :
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Nucleophilic substitution offers the best balance of yield and cost for laboratory-scale synthesis.
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Knoevenagel condensation excels in sustainability but requires precise pH control.
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Palladium-mediated methods are reserved for structurally complex derivatives due to economic constraints.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Oxoquinazolin-3-yl)acetonitrile, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves cyclocondensation of anthranilic acid derivatives with nitriles or via functionalization of preformed quinazolinone scaffolds. Optimization strategies include varying solvents (e.g., DMF, THF), temperature gradients (80–120°C), and catalysts like p-toluenesulfonic acid. Characterization via / NMR and high-resolution mass spectrometry (HRMS) is critical for verifying purity and structure .
- Data Contradictions : Some literature reports conflicting yields (40–75%) under similar conditions, suggesting sensitivity to trace moisture or reagent stoichiometry.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use X-ray crystallography (employing SHELX programs for refinement ), complemented by FT-IR spectroscopy to confirm the presence of nitrile (C≡N, ~2200 cm) and carbonyl (C=O, ~1680 cm) groups. Computational methods (DFT calculations) can predict bond angles and compare with experimental data .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram– bacteria), and assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Quinazolinone derivatives often show activity via kinase inhibition or DNA intercalation .
Advanced Research Questions
Q. How does the electronic environment of the quinazolinone ring influence the reactivity of the acetonitrile moiety in cross-coupling reactions?
- Methodology : Perform Hammett substituent constant analysis to correlate electron-withdrawing/donating effects with reaction rates in Suzuki-Miyaura or Ullmann couplings. Use -NMR to probe electronic distribution in the heterocycle .
- Data Gaps : Limited experimental data on regioselectivity in C–H functionalization reactions; computational modeling (e.g., Gaussian) is recommended to predict reactive sites.
Q. What crystallographic challenges arise during structure determination of this compound derivatives, and how can they be mitigated?
- Methodology : Address twinning or disorder in crystals by collecting high-resolution data (≤0.8 Å) and using SHELXL for refinement. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) may improve data quality .
Q. How can structure-activity relationships (SARs) be developed for quinazolinone-acetonitrile hybrids targeting specific enzymes?
- Methodology : Synthesize analogs with variations in substituents (e.g., halogenation at C-6/C-7 of quinazolinone) and evaluate inhibitory potency against targets like EGFR or PARP. Molecular docking (AutoDock Vina) and MD simulations can identify key binding interactions .
Q. What mechanistic insights explain contradictory reports on its stability under acidic/basic conditions?
- Methodology : Conduct kinetic studies (HPLC monitoring) at pH 2–12 to track degradation pathways. LC-MS can identify hydrolysis products (e.g., carboxylic acid derivatives) .
Key Research Gaps and Recommendations
- Synthetic Scalability : Explore flow chemistry for safer nitrile handling and improved scalability.
- In Vivo Studies : Lack of pharmacokinetic data necessitates ADMET profiling (e.g., hepatic microsomal stability assays).
- Theoretical Modeling : Further DFT studies to elucidate tautomeric equilibria in the quinazolinone core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
